molecular formula C9H14ClN3 B8117114 5-(Piperidin-4-yl)pyrimidine hydrochloride

5-(Piperidin-4-yl)pyrimidine hydrochloride

Cat. No.: B8117114
M. Wt: 199.68 g/mol
InChI Key: MSOCIPPXQPTGNZ-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)pyrimidine hydrochloride is a chemical compound that features a pyrimidine ring substituted with a piperidine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)pyrimidine hydrochloride typically involves the reaction of pyrimidine derivatives with piperidine under specific conditions. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using cobalt, ruthenium, or nickel-based nanocatalysts. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperidine derivatives.

Scientific Research Applications

5-(Piperidin-4-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-N-piperidine ethanone-4,5-dihydropyrazole
  • 2-Methyl-5-(piperidin-4-yl)pyrimidine
  • 4-Aminopyrimidines

Uniqueness

5-(Piperidin-4-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of both a pyrimidine and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-piperidin-4-ylpyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-3-10-4-2-8(1)9-5-11-7-12-6-9;/h5-8,10H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOCIPPXQPTGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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